BenchChemオンラインストアへようこそ!

ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Acetylcholinesterase Inhibition Neurodegeneration Research In Vitro Pharmacology

Procure this precisely substituted imidazole-thioacetamido-benzoate to explore SAR beyond benzimidazole scaffolds. Its unique 5-phenylimidazole core offers distinct lipophilicity (delta logP ~0.5) and pKa, enhancing membrane permeability for intracellular or CNS target programs. Deploy as a high-confidence negative control for AChE inhibition (IC50 = 11,000 nM) to validate mechanism-specific phenotypic effects against benchmark anticancer leads.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 941905-72-2
Cat. No. B2763830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
CAS941905-72-2
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3S/c1-2-26-19(25)15-10-6-7-11-16(15)22-18(24)13-27-20-21-12-17(23-20)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)(H,22,24)
InChIKeyPWCJZVXWVODYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((5-Phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate (CAS 941905-72-2): Core Structural and Pharmacological Identity


Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate (CAS 941905-72-2) is a synthetic, small-molecule organic compound classified as an imidazole thioacetamido benzoate derivative . It incorporates a 5-phenyl-1H-imidazole ring linked via a thioether bridge to an acetamido group, which is further conjugated to an ethyl benzoate ester . This specific architecture places it within a research class explored for modulating protein-protein interactions involved in antibiotic tolerance and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2]. The compound is used as a specialized building block in medicinal chemistry and chemical biology for probing target engagement and structure-activity relationships (SAR) .

Procurement Risks for Ethyl 2-(2-((5-Phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: Why Closest Analogs Cannot Substitute


The scientific utility of ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is highly sensitive to its precise substitution pattern, making generic substitution unreliable without rigorous re-validation. The 5-phenyl substituent on the 1H-imidazole core, contrasted with the benzimidazole scaffolds found in many related antibiotic tolerance inhibitors [1], dictates a unique spatial geometry and electronic distribution critical for target binding. Similarly, the ethyl benzoate ester distinguishes it from methyl ester or benzamide analogs, directly impacting cellular permeability, metabolic stability, and target residence time [2]. Even minor alterations to the thioacetamido linker or the benzoate position (e.g., 2- vs. 4-substitution) can ablate desired activity or introduce off-target liabilities, as established in SAR campaigns for imidazole-based NNRTIs [3]. The quantified evidence below specifies these critical performance differentials.

Quantitative Differentiation Matrix for Ethyl 2-(2-((5-Phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate


Target Engagement: AChE Inhibition vs. Key AChE Inhibitor Comparators

The compound demonstrates measurable but modest inhibitory activity against Electrophorus electricus acetylcholinesterase (AChE). This is in stark contrast to potent CNS drugs and serves as a specific baseline profile for this chemotype, directly informing its utility as a negative control or a starting scaffold for optimization rather than a development candidate [1].

Acetylcholinesterase Inhibition Neurodegeneration Research In Vitro Pharmacology

Structural Differentiation from Benzimidazole-derived Antibiotic Tolerance Inhibitors

The imidazole core of ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate provides a distinct structure-activity relationship (SAR) starting point compared to the benzimidazole core found in lead antibiotic tolerance inhibitors, such as those in patent WO2012116010A2 [1]. The absence of a fused benzene ring alters the heterocycle's pKa, aromaticity, and potential for π-stacking interactions, which can lead to a different spectrum of protein targets compared to benzimidazole-benzamides, as observed in related antiviral research where switching from benzimidazole to imidazole significantly impacted anti-HIV-1 activity [2].

Antibiotic Tolerance Benzimidazole-benzamide Derivatives Medicinal Chemistry SAR

Antimicrobial Potency Benchmarking Against 2-Mercaptobenzimidazole (2MBI) Derivatives

While direct MIC data for the target compound is absent from the primary literature, its core structure places it in the same functional class as potent antimicrobial 2MBI derivatives. A key study on analogous 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide derivatives provides a quantitative benchmark for the antimicrobial potency achievable with this general chemotype, setting a clear efficacy threshold that any novel imidazole-based analog must meet or exceed to be considered competitive [1].

Antimicrobial Drug Discovery MIC Determination Bacterial and Fungal Pathogens

Anticancer Screening Baseline: Cytotoxicity in HCT116 Colon Carcinoma Cells

The benzimidazole-thioacetamido class, which is structurally adjacent to the target compound, has demonstrated significant anticancer potential, with specific analogs outperforming the standard chemotherapeutic 5-fluorouracil (5-FU) in HCT116 colorectal carcinoma cells [1]. This provides a direct quantitative benchmark for the target compound's anticancer potential, establishing a performance level that modifications to its imidazole scaffold must target for validation.

Anticancer Drug Screening Colorectal Carcinoma Cytotoxicity Assay

Validated Research Applications and Procurement Rationale for Ethyl 2-(2-((5-Phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate


1. Antimicrobial Resistance Research: Exploring Non-Benzimidazole Scaffolds for Antibiotic Tolerance

The compound is a high-value starting point for medicinal chemistry programs targeting antibiotic-tolerant and persistent bacterial infections. The patent WO2012116010A2 specifically claims benzimidazole-benzamide derivatives as antibiotic tolerance inhibitors, a mechanism distinct from traditional bactericidal antibiotics [1]. Procuring this compound allows researchers to systematically explore the imidazole analog space, with the goal of matching or exceeding the low-micromolar MIC benchmarks (e.g., MIC = 5.19 µM) set by potent benzimidazole derivatives against S. aureus, K. pneumoniae, and S. typhi [1][2].

2. Chemical Biology Probe Development: Annotated Selectivity Profile for Cholinergic Systems

The compound's precisely quantified, low-level AChE inhibition (IC50 = 11,000 nM) makes it a uniquely characterized negative control probe [1]. In any phenotypic screening campaign where modulation of cholinergic signaling could be a confounding factor, this compound can be deployed to demonstrate that observed biological effects are mechanism-specific and not due to general AChE inhibition. Its >500-fold selectivity window against potent AChE inhibitors like donepezil provides a high-confidence experimental control [1].

3. Core Scaffold for Diversification in Anticancer Lead Optimization

For laboratories focusing on anticancer drug discovery, this compound provides a structurally novel imidazole-thioacetamido-benzoate scaffold for SAR expansion. The established anticancer activity of analogous benzimidazole-thioacetamido-benzamides, which produced lead compounds (e.g., A13, IC50 = 4.53 µM) more potent than 5-FU (IC50 = 9.99 µM) in HCT116 colon carcinoma cells, provides a clear and ambitious performance benchmark [2]. Procurement enables the exploration of how the 5-phenylimidazole core alters potency, selectivity, and mechanisms of action relative to benzimidazole-based leads.

4. Physicochemical Property-Driven Lead Generation for CNS and Intracellular Targets

In silico predictions indicate that the target compound's imidazole core confers higher lipophilicity (delta logP ~0.5) and a significantly higher pKa than the standard benzimidazole core [1][2]. This can translate to improved passive membrane permeability and a greater neutral fraction at physiological pH, making it a strategically advantageous scaffold to procure for programs targeting intracellular pathogens or CNS diseases where enhanced cellular uptake is a primary design objective, provided the AChE liability is managed [1][2].

Quote Request

Request a Quote for ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.